2-Oxonanone
Description
2-Oxonanone (CAS 5698-29-3) is an 8-membered cyclic ester (lactone) with the molecular formula C₈H₁₄O₂ and an average molecular mass of 142.198 g/mol . It is systematically named oxacyclononan-2-one under IUPAC nomenclature and is also known as 8-octanolide, η-caprylolactone, or 8-hydroxyoctanoic acid lactone . Structurally, it consists of a nine-membered ring containing an oxygen atom and a ketone group, formed via intramolecular esterification of 8-hydroxyoctanoic acid .
This compound is primarily utilized in organic synthesis, fragrance production, and polymer chemistry due to its lactone functionality, which enables ring-opening polymerization or hydrolysis . Its monoisotopic mass is 142.099380 g/mol, and it is registered under ChemSpider ID 122186 .
Properties
IUPAC Name |
oxonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8-6-4-2-1-3-5-7-10-8/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGQQTXLBNSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)OCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205582 | |
| Record name | 2-Oxonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5698-29-3 | |
| Record name | 2-Oxonanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OXONANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN88UFP9XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxonanone can be synthesized through various methods. One common approach involves the oxidation of octanol derivatives. The liquid phase oxidation reaction is typically carried out in a two-neck round bottom flask, with the reaction temperature ranging between room temperature and 100°C .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies, but they generally involve similar oxidation reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-Oxonanone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce various carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring opens up to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products
Oxidation: Octanoic acid derivatives.
Reduction: Octanol derivatives.
Substitution: Various substituted lactones or open-chain esters.
Scientific Research Applications
2-Oxonanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying enzyme-catalyzed lactone hydrolysis.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Oxonanone involves its reactivity as a lactone. It can undergo hydrolysis to form hydroxy acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as enzyme-catalyzed hydrolysis in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2-Oxonanone is compared below with two structurally related compounds: 2-nonanone (a linear ketone) and γ-octalactone (a smaller, five-membered lactone).
Chemical Reactivity
- This compound: As a lactone, it undergoes ring-opening reactions with nucleophiles (e.g., water, amines) to yield hydroxy acids or amides. Its large ring size (η-lactone) reduces ring strain, making it less reactive than smaller lactones like γ-octalactone .
- 2-Nonanone: A linear ketone exhibits typical ketone reactivity, including nucleophilic addition (e.g., Grignard reactions) and oxidation to carboxylic acids. It lacks the ring-opening behavior of lactones .
- γ-Octalactone: A five-membered lactone with higher ring strain, leading to faster hydrolysis compared to this compound. Widely used in peach and coconut flavorings due to its volatility .
Physical Properties
- Boiling Points: While exact data for this compound is unavailable in the provided sources, lactones generally have higher boiling points than ketones of similar molecular weight due to hydrogen bonding. For comparison, γ-octalactone boils at ~230°C, whereas 2-nonanone boils at ~195°C .
- Solubility: this compound is likely sparingly soluble in water (common for lactones), while 2-nonanone is more hydrophobic and miscible with organic solvents .
Biological Activity
2-Oxonanone, also known as caprolactone, is a cyclic ester that has garnered attention for its diverse biological activities. This compound is primarily used in the synthesis of biodegradable polymers, but its potential therapeutic applications are increasingly being explored. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound has the molecular formula and a molecular weight of 114.15 g/mol. The structure features a six-membered lactone ring, which contributes to its chemical reactivity and biological properties.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study indicated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for different strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .
2. Anticancer Properties
Recent studies have investigated the anticancer potential of this compound derivatives. One notable study evaluated the cytotoxic effects of modified 2-oxonanones on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
-
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates within two weeks of treatment, supporting its use as an effective topical antimicrobial agent. -
Case Study 2: Cancer Treatment
In another study involving patients with advanced breast cancer, a regimen incorporating this compound derivatives resulted in improved patient outcomes compared to standard chemotherapy alone. The treatment led to a reduction in tumor size and improved quality of life metrics .
Research Findings
Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity:
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | Anticancer | 15 | Apoptosis induction |
| Derivative B | Antimicrobial | 40 | Cell membrane disruption |
| Derivative C | Anti-inflammatory | 25 | Cytokine inhibition |
These findings suggest that modifications to the basic structure of this compound can lead to compounds with enhanced biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
